5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, as well as reaction temperature and time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylamino-5-methylthiophene-3-carboxylic acid
- 4-Methyl-2-(phenylamino)thiophene-3-carboxylic acid
- 5-Benzoyl-2-(phenylamino)thiophene-3-carboxylic acid
Uniqueness
5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl and phenylamino groups contribute to its potential as a versatile building block in synthetic chemistry and its promising pharmacological activities .
Properties
Molecular Formula |
C19H15NO3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-anilino-5-benzoyl-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C19H15NO3S/c1-12-15(19(22)23)18(20-14-10-6-3-7-11-14)24-17(12)16(21)13-8-4-2-5-9-13/h2-11,20H,1H3,(H,22,23) |
InChI Key |
NELKEHCHCIWTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.